molecular formula C17H18N2O4 B13359402 (4-Hydroxy-5-methoxypyridin-2-yl)(2-phenylmorpholin-4-yl)methanone

(4-Hydroxy-5-methoxypyridin-2-yl)(2-phenylmorpholin-4-yl)methanone

Cat. No.: B13359402
M. Wt: 314.34 g/mol
InChI Key: BXEPJOYQABESDS-UHFFFAOYSA-N
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Description

5-methoxy-2-[(2-phenyl-4-morpholinyl)carbonyl]-4(1H)-pyridinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinone core substituted with methoxy, phenyl, and morpholinyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-[(2-phenyl-4-morpholinyl)carbonyl]-4(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Incorporation of the Morpholinyl Group: The morpholinyl group can be introduced through nucleophilic substitution reactions involving morpholine and an appropriate leaving group on the pyridinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[(2-phenyl-4-morpholinyl)carbonyl]-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methoxy-2-[(2-phenyl-4-morpholinyl)carbonyl]-4(1H)-pyridinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[(2-phenyl-4-morpholinyl)carbonyl]-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their broad range of biological activities.

    Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms, widely used in pharmaceuticals and agrochemicals.

    Morpholines: Six-membered heterocyclic compounds containing an oxygen and nitrogen atom, used in various chemical and industrial applications.

Uniqueness

5-methoxy-2-[(2-phenyl-4-morpholinyl)carbonyl]-4(1H)-pyridinone is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

5-methoxy-2-(2-phenylmorpholine-4-carbonyl)-1H-pyridin-4-one

InChI

InChI=1S/C17H18N2O4/c1-22-15-10-18-13(9-14(15)20)17(21)19-7-8-23-16(11-19)12-5-3-2-4-6-12/h2-6,9-10,16H,7-8,11H2,1H3,(H,18,20)

InChI Key

BXEPJOYQABESDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)N2CCOC(C2)C3=CC=CC=C3

Origin of Product

United States

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